3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of an indole moiety, a difluorophenyl group, and a triazolopyrazine core
Properties
IUPAC Name |
7-(3,4-difluorophenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N5O2S/c22-15-6-5-12(9-16(15)23)27-7-8-28-19(20(27)30)25-26-21(28)31-11-18(29)14-10-24-17-4-2-1-3-13(14)17/h1-10,24H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAIPAALCKHFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Thio Group: The indole derivative is then reacted with a suitable thioester or thiol under basic conditions to introduce the thio group.
Formation of the Triazolopyrazine Core: The triazolopyrazine core is constructed through a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester.
Introduction of the Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the triazolopyrazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazolopyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Industry: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been found to act as a cyclin-dependent kinase 1 (CDK1) inhibitor, leading to cell cycle arrest at the G2/M phase and induction of apoptosis by preventing the phosphorylation of survivin . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Triazolopyrazine Derivatives: Compounds like triazolopyrazine-based kinase inhibitors have a similar core structure.
Difluorophenyl Compounds: Molecules such as difluorophenyl-substituted benzodiazepines share the difluorophenyl group.
Uniqueness
The uniqueness of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one lies in its combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to inhibit CDK1 and induce apoptosis sets it apart from other similar compounds, making it a promising candidate for further research and development.
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